N-(3-ethoxypropyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Description
N-(3-ethoxypropyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C19H21N5O3S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Research on sulfonated Schiff base copper(II) complexes, including those with benzenesulfonic acid moieties similar to the 4-methylbenzenesulfonyl group in the target compound, has shown these complexes to be efficient and selective catalysts in alcohol oxidation. The study by Hazra et al. (2015) demonstrated the synthesis and crystal structures of these complexes and their application as catalysts for the homogeneous peroxidative oxidation of primary and secondary alcohols under solvent- and additive-free conditions, highlighting their potential in green chemistry applications (Hazra et al., 2015).
Organic Synthesis
In another study, Vedejs and Kongkittingam (2000) utilized N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered tetrapeptides. This research underscores the utility of sulfonyl-protected intermediates in peptide synthesis, potentially offering methodologies relevant to the synthesis or modification of complex molecules like the target compound (Vedejs & Kongkittingam, 2000).
Synthesis of Heterocyclic Compounds
Dotsenko et al. (2007) discussed the one-pot synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene derivatives from functionalized 1,4-dihydropyridines. This research could provide insights into synthetic strategies for constructing complex heterocyclic systems similar to the core structure of the target compound (Dotsenko et al., 2007).
Properties
IUPAC Name |
N-(3-ethoxypropyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-3-27-11-4-10-20-17-16-15(9-12-28-16)24-18(21-17)19(22-23-24)29(25,26)14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUMSQPMDWEAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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